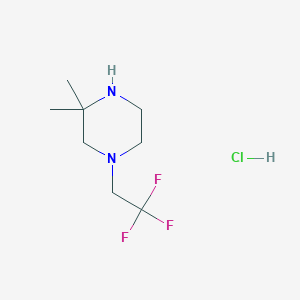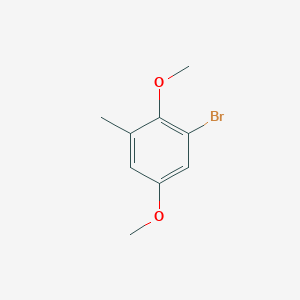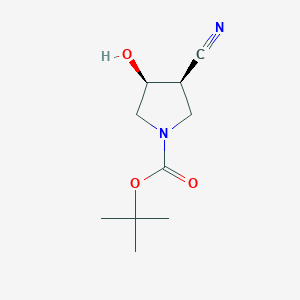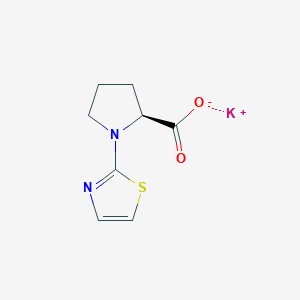![molecular formula C8H13NO2 B12954430 (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 202187-23-3](/img/structure/B12954430.png)
(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S,4S)-3-Aminobicyclo[221]heptane-2-carboxylic acid is a bicyclic amino acid derivative This compound is notable for its unique structure, which includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available bicyclo[2.2.1]heptane derivatives.
Functional Group Introduction: Amino and carboxylic acid groups are introduced through a series of chemical reactions, such as amination and carboxylation.
Chiral Resolution: The compound’s stereochemistry is controlled through chiral resolution techniques, ensuring the desired (1R,2R,3S,4S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Unique due to its specific stereochemistry and bicyclic structure.
Bicyclo[2.2.1]heptane derivatives: Similar in structure but may differ in functional groups and stereochemistry.
Amino acids: Share the amino and carboxylic acid functional groups but differ in the overall structure.
Uniqueness
The uniqueness of this compound lies in its rigid bicyclic framework and specific stereochemistry, which confer distinct chemical and biological properties compared to other amino acids and bicyclo[2.2.1]heptane derivatives.
Properties
CAS No. |
202187-23-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7+/m1/s1 |
InChI Key |
JSYLGUSANAWARQ-UCROKIRRSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)






![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
